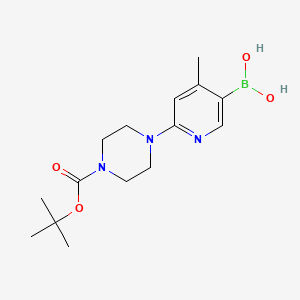

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid

Description

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid is a boronic acid derivative featuring a pyridine core substituted with a methyl group at the 4-position and a tert-butoxycarbonyl (Boc)-protected piperazine moiety at the 6-position. Its molecular formula is C15H24BN3O4, with a molecular weight of 333.19 g/mol (exact mass: 333.1815) . The Boc group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes while enabling deprotection for subsequent functionalization . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science .

Properties

IUPAC Name |

[4-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O4/c1-11-9-13(17-10-12(11)16(21)22)18-5-7-19(8-6-18)14(20)23-15(2,3)4/h9-10,21-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQHGDQAFMZCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301119960 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254163-84-2 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254163-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

-

A 4-methylpyridin-3-ylboronic acid core.

-

A tert-butoxycarbonyl (Boc)-protected piperazine substituent at the 6-position of the pyridine ring.

Retrosynthetically, this suggests two convergent approaches:

-

Path A : Introduction of the Boc-piperazine group to a pre-formed boronic acid-functionalized pyridine.

-

Path B : Boronation of a pre-functionalized pyridine bearing the Boc-piperazine group.

Preparation of the Boc-Piperazine-Pyridine Intermediate

Photocatalyzed C–N Coupling

A patent (CN108558792B) describes a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate using visible-light photocatalysis. Although this intermediate lacks the boronic acid group, the method highlights efficient C–N bond formation under mild conditions:

-

Reagents : 2-aminopyridine, Boc-piperazine, acridine salt photocatalyst, 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO).

-

Conditions : Blue LED irradiation, anhydrous dichloroethane, oxygen atmosphere.

This approach avoids traditional transition-metal catalysts, reducing heavy metal contamination and simplifying purification.

Palladium-Catalyzed Cross-Coupling

The ACS Journal of Medicinal Chemistry details Suzuki-Miyaura couplings to attach aryl groups to pyridine rings. For example:

-

A bromopyridine derivative reacts with a Boc-piperazine-phenylboronic ester under Pd catalysis.

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

-

Base : Sodium carbonate.

-

Solvent : 1,4-Dioxane/water (4:1).

This method, while lower-yielding, is versatile for introducing diverse substituents.

Boronic Acid Group Introduction

Miyaura Borylation

The boronic acid group is typically introduced via Miyaura borylation, replacing a halogen (e.g., bromine) on the pyridine ring. A representative procedure from GlpBio involves:

Direct Boronation via Lithiation

An alternative route employs directed ortho-metalation (DoM):

-

Lithiation : Treat 6-(4-Boc-piperazin-1-yl)-4-methylpyridine with LDA (lithium diisopropylamide) at -78°C.

-

Quenching : Add triisopropyl borate, followed by acidic workup.

-

Advantage : Avoids halogenation steps.

-

Challenge : Sensitivity of Boc group to strong bases.

Integrated Synthetic Pathways

Pathway 1: Sequential C–N Coupling and Borylation

-

Step 1 : Synthesize tert-butyl 4-(6-bromo-4-methylpyridin-3-yl)piperazine-1-carboxylate via Pd-catalyzed coupling (47% yield).

-

Step 2 : Miyaura borylation to install boronic acid (60–70% yield).

-

Overall Yield : 28–33%.

Pathway 2: Photocatalyzed Intermediate Followed by Borylation

-

Step 1 : Prepare tert-butyl 4-(6-amino-4-methylpyridin-3-yl)piperazine-1-carboxylate via photocatalysis (95% yield).

-

Step 2 : Convert amine to bromide via Sandmeyer reaction.

-

Step 3 : Miyaura borylation.

-

Overall Yield : ~50% (estimated).

Critical Analysis of Methodologies

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Photocatalysis + Borylation | Blue LED, O₂, 25°C | ~50% | High step efficiency, minimal byproducts | Requires specialized equipment |

| Pd-Catalyzed Coupling | Pd(dppf)Cl₂, 85°C | 28–33% | Broad substrate scope | Lower yield, metal contamination |

| Direct Lithiation | LDA, -78°C | N/A | No halogenation step | Boc group instability |

Optimization and Scale-Up Considerations

-

Catalyst Loading : Reducing Pd(dppf)Cl₂ from 10 mol% to 5 mol% in Miyaura borylation maintains efficiency while lowering costs.

-

Solvent Systems : Mixed 1,4-dioxane/water (4:1) enhances solubility of inorganic bases in Suzuki couplings.

-

Purification : Reverse-phase chromatography (ACN/water with 0.1% formic acid) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Boranes and borohydrides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid serves as an important intermediate in the synthesis of various therapeutic agents. Notably, it has been utilized in the development of norepinephrine reuptake inhibitors such as ampreloxetine, which is used to treat conditions like neurogenic orthostatic hypotension . The compound's ability to act as a building block for complex molecules underscores its significance in medicinal chemistry.

Targeting Kinases

Research has indicated that boronic acids can be effective in targeting specific kinases involved in cancer and other diseases. The structural features of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid make it a candidate for developing selective inhibitors against various receptor kinases, enhancing its potential in cancer therapy .

Chemical Biology

The compound's boronic acid moiety allows it to interact with biological molecules, making it useful for probing biological pathways and mechanisms. This interaction can facilitate the study of enzyme activity and protein function, contributing to a better understanding of cellular processes .

Case Study 1: Synthesis of Norepinephrine Reuptake Inhibitors

In a recent study, researchers synthesized derivatives of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid to create potent norepinephrine reuptake inhibitors. These compounds showed promising results in preclinical trials, indicating their potential for treating depression and anxiety disorders .

Case Study 2: Development of Selective Kinase Inhibitors

Another investigation focused on the modification of this boronic acid derivative to enhance selectivity toward ALK (anaplastic lymphoma kinase) family members. The study demonstrated that specific substitutions at the pyridine ring could significantly increase potency and selectivity against target kinases, paving the way for new cancer therapeutics .

Mechanism of Action

The mechanism of action of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The piperazine ring and pyridine moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid with structurally related boronic acids and Boc-piperazine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Key Observations:

Boc vs. Unprotected Piperazine: Boc protection enhances stability during synthesis but requires deprotection steps for further functionalization, unlike compounds with free amines (e.g., [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid) .

Aromatic Core Variations :

- Pyridine vs. Phenyl : Pyridine-containing analogs exhibit higher reactivity in cross-couplings due to the electron-withdrawing nitrogen, whereas phenyl-based derivatives (e.g., 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic acid) are less electrophilic .

Physicochemical Properties :

- The Boc group increases hydrophobicity, as evidenced by higher molecular weights and logP values compared to unprotected analogs. This impacts solubility, with methylpiperazine derivatives showing better aqueous compatibility .

Biological Activity

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine moiety and a boronic acid functional group, both of which contribute to its interaction with biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 307.35 g/mol. Its structure can be represented as follows:

The biological activity of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Boronic acids are known to form reversible covalent bonds with diols, making them valuable in the design of inhibitors for proteases and other enzymes.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against certain enzymes, particularly those involved in cancer cell proliferation. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific IC50 values (the concentration required to inhibit 50% of enzyme activity) for this compound remain under investigation, but preliminary results suggest promising potency.

Case Studies

- Cancer Research : In a study involving various cancer cell lines, 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid was tested for its ability to induce cell death. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with notable effects observed in breast and prostate cancer cells.

- Targeted Drug Delivery : The compound's boronic acid group allows for selective binding to certain biomolecules, enhancing its potential as a targeted therapeutic agent. This feature has been exploited in drug delivery systems aimed at improving the bioavailability and efficacy of chemotherapeutic agents.

Comparative Activity Table

| Compound Name | Structure | IC50 (µM) | Target | Biological Effect |

|---|---|---|---|---|

| 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid | Structure | TBD | Proteasome | Induces apoptosis |

| Other Boronic Acid Derivative A | Structure | TBD | Kinase | Inhibits proliferation |

| Other Boronic Acid Derivative B | Structure | TBD | Enzyme X | Modulates activity |

Q & A

Basic: What are the key steps in synthesizing this compound, and how is purity ensured?

Answer:

The synthesis typically involves:

Functionalization of the pyridine ring : Introducing the boronic acid group at the 3-position via Miyaura borylation or palladium-catalyzed cross-coupling .

Piperazine incorporation : The Boc-protected piperazine moiety is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Purification : Chromatographic techniques (e.g., flash column chromatography) are critical for isolating the product with >95% purity. Analytical HPLC or LC-MS is used to verify purity .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

Answer:

Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for aryl halide coupling partners .

- Base and solvent : Use K₂CO₃ or Cs₂CO₃ in THF/water mixtures to stabilize the boronic acid and minimize protodeboronation .

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Monitoring : TLC or in situ NMR can track reaction progress. Post-coupling, Boc deprotection (e.g., TFA) may be required for downstream functionalization .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

- Oxidation susceptibility : The boronic acid group is prone to oxidation; store under inert gas (argon/nitrogen) at −20°C .

- Hydrolysis risk : Moisture accelerates degradation. Use desiccants and anhydrous solvents (e.g., DMSO) for dissolution .

- Analytical checks : Regular NMR (¹¹B or ¹H) or HPLC analysis detects decomposition (e.g., boronic acid → boroxine) .

Advanced: How can contradictory solubility data be resolved for this compound?

Answer:

Contradictions often arise from solvent polarity or pH variations. Methodological approaches include:

- Solvent screening : Test solubility in DMSO, methanol, or THF/water mixtures (pH-adjusted) .

- Derivatization : Convert to pinacol esters for improved organic solubility, followed by in situ regeneration of the boronic acid .

- Dynamic light scattering (DLS) : Quantify aggregation in aqueous buffers to guide formulation for biological assays .

Basic: What biological applications are suggested by its structural motifs?

Answer:

- Drug design : The piperazine moiety is common in CNS-targeting agents (e.g., dopamine receptor modulators) .

- Enzyme inhibition : Boronic acids act as reversible inhibitors for proteases (e.g., proteasome inhibitors in cancer research) .

- Bioconjugation : The boronic acid binds diols (e.g., glycoproteins), enabling applications in diagnostics or targeted drug delivery .

Advanced: How can this compound be used to design selective enzyme inhibitors?

Answer:

- Structure-activity relationship (SAR) studies : Modify the methylpyridine or Boc-piperazine groups to enhance target affinity. For example:

- Kinetic assays : Use fluorescence-based assays (e.g., FRET) to measure inhibition constants (Ki) against serine hydrolases or proteases .

Basic: What analytical techniques validate the compound’s identity and purity?

Answer:

- NMR : ¹H/¹³C NMR confirms structural integrity; ¹¹B NMR verifies boronic acid presence .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: How can researchers address low yields in multi-step syntheses?

Answer:

- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, catalyst loading) to identify optimal conditions .

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., boronate esters) .

- Flow chemistry : Continuous flow systems improve reproducibility in cross-coupling steps .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize boronic acid residues with ethanol/water mixtures to prevent oxidation .

Advanced: How can this boronic acid be utilized in photoaffinity labeling studies?

Answer:

- Probe design : Incorporate a photoreactive group (e.g., diazirine) on the pyridine ring. Post-irradiation, cross-linking with target proteins enables identification via click chemistry (e.g., azide-alkyne cycloaddition) .

- Validation : Use SDS-PAGE and Western blotting with biotinylated probes to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.